molecular formula C22H21NO5 B11391205 N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide

Cat. No.: B11391205
M. Wt: 379.4 g/mol
InChI Key: UOJZCVNJMLZZIA-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a psoralen-derived acetamide compound characterized by a furochromen core substituted with four methyl groups (positions 2, 3, 5, and 9) and a 7-oxo moiety. The acetamide side chain is functionalized with a 2-furylmethyl group, distinguishing it from other analogs.

Properties

Molecular Formula

C22H21NO5

Molecular Weight

379.4 g/mol

IUPAC Name

N-(furan-2-ylmethyl)-2-(2,3,5,9-tetramethyl-7-oxofuro[3,2-g]chromen-6-yl)acetamide

InChI

InChI=1S/C22H21NO5/c1-11-14(4)27-20-13(3)21-17(8-16(11)20)12(2)18(22(25)28-21)9-19(24)23-10-15-6-5-7-26-15/h5-8H,9-10H2,1-4H3,(H,23,24)

InChI Key

UOJZCVNJMLZZIA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C(C3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCC4=CC=CO4)C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide typically involves multi-step organic reactions. The starting materials may include furan derivatives, chromen derivatives, and acetamide. Common synthetic routes may involve:

    Formation of the Furan Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Chromen Ring: This may involve the condensation of phenolic compounds with aldehydes or ketones.

    Coupling Reactions: The furan and chromen rings can be coupled using reagents such as Grignard reagents or organolithium compounds.

    Acetamide Formation:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yields and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

    Reduction: Hydrogen gas with a metal catalyst (e.g., palladium on carbon), sodium borohydride, or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use as an intermediate in the production of pharmaceuticals, agrochemicals, or other fine chemicals.

Mechanism of Action

The mechanism of action of N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and molecular targets.

Comparison with Similar Compounds

Substituent Variations in the Furochromen Core

The furochromen core is a common scaffold in psoralen derivatives. Key differences arise in methyl group substitutions and oxygen-containing functional groups:

  • Target Compound : Contains 2,3,5,9-tetramethyl substituents and a 7-oxo group.
  • N-cyclopropyl-2-{2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl}acetamide (): Shares the same tetramethyl-7-oxo furochromen core but replaces the 2-furylmethyl with a cyclopropyl group on the acetamide side chain.
  • Compound I-10 () : Features a 5,9-dimethyl-7-oxo-3-phenyl furochromen core. The phenyl group at position 3 enhances aromatic interactions in fungicidal targeting .

Acetamide Side Chain Modifications

The acetamide side chain is critical for bioactivity. Notable analogs include:

  • N-((furan-2-ylmethyl)carbamoyl)-2-((2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl)oxy)acetamide () : Incorporates a trifluoromethyl chromen and a furan-2-ylmethyl carbamoyl group. The trifluoromethyl group increases metabolic stability and lipophilicity, while the chromen-7-yloxy linkage may influence binding kinetics .
  • N-(cynomethyl)-2-(5-methyl-7-oxo-3-phenyl-7H-furo[3,2-g]chromen-6-yl)acetamide (86, ): Substitutes the 2-furylmethyl with a cynomethyl group. This polar substitution could enhance hydrogen bonding in target interactions .

Physical and Chemical Properties

Table 1: Comparative Physical Properties

Compound Molecular Formula Molecular Weight Melting Point (°C) Yield (%) Key Functional Groups
Target Compound* C₂₂H₂₃NO₅ 389.43 Not reported Not reported 2,3,5,9-tetramethyl, 7-oxo, 2-furylmethyl
N-cyclopropyl analog C₂₀H₂₁NO₄ 339.38 Not reported Not reported Cyclopropyl, tetramethyl
I-10 C₂₈H₂₃IN₂O₆S 666.35 276–277 73 Iodobenzenesulfonohydrazide
II-13 C₂₈H₂₂FN₂O₄S 501.13 225–226 82 Fluorophenylcarbamothioyl

*Inferred from structural analysis.

Biological Activity

N-(2-furylmethyl)-2-(2,3,5,9-tetramethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetamide is a synthetic compound derived from furochromene, a class of compounds known for various biological activities. This article explores the biological activity of this specific compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Molecular Formula : C26H27NO5
Molar Mass : 433.5 g/mol
CAS Number : 864753-11-7

The biological activity of this compound is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. These interactions may include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for cell proliferation and survival.
  • Receptor Modulation : It can modulate receptor activity affecting neurotransmission and other physiological processes.

Biological Activity Overview

Research has demonstrated that derivatives of furochromene exhibit a range of biological activities including:

  • Antimicrobial Properties : Some studies suggest that furochromene derivatives can inhibit the growth of various bacterial strains through mechanisms such as quorum sensing inhibition.
  • Antioxidant Activity : These compounds have shown potential in scavenging free radicals and reducing oxidative stress.

Table 1: Biological Activities of Furochromene Derivatives

Activity TypeObserved EffectsReference
AntimicrobialInhibition of bacterial growth
AntioxidantFree radical scavenging
Anti-inflammatoryReduced inflammatory markers

Case Studies

  • Antimicrobial Effects : A study on furochromene derivatives indicated strong antimicrobial activity against Staphylococcus aureus, with significant reductions in biofilm formation observed when treated with the compound. The study highlighted the potential for using these compounds in therapeutic applications against resistant strains .
  • Antioxidant Properties : Another research effort demonstrated that furochromene derivatives possess antioxidant properties that can mitigate oxidative stress in cellular models. This suggests potential applications in treating conditions characterized by oxidative damage .

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